molecular formula C3H7IN4 B1427355 4-methyl-4H-1,2,4-triazol-3-amine hydroiodide CAS No. 857371-41-6

4-methyl-4H-1,2,4-triazol-3-amine hydroiodide

Cat. No.: B1427355
CAS No.: 857371-41-6
M. Wt: 226.02 g/mol
InChI Key: HXNCSJSTNBVDIF-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-methyl-4H-1,2,4-triazol-3-amine hydroiodide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, triazole derivatives have been shown to inhibit cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . Additionally, this compound may interact with nucleic acids, affecting processes such as DNA replication and transcription.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of kinases and phosphatases, leading to alterations in signal transduction pathways. Furthermore, this compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding or catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors or epigenetic regulators .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to this compound can lead to changes in cellular function, including alterations in cell growth, differentiation, and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration ranges .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and elimination. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic processes can affect the compound’s bioavailability, efficacy, and toxicity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may be transported by specific transporters or binding proteins, influencing its localization and accumulation. For instance, it may be actively transported into cells by membrane transporters or bind to plasma proteins, affecting its distribution and clearance .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects .

Preparation Methods

The synthesis of 4-methyl-4H-1,2,4-triazol-3-amine hydroiodide typically involves the reaction of precursor compounds with hydroiodic acid. One common method includes the reaction of 4-methyl-4H-1,2,4-triazol-3-amine with hydroiodic acid under controlled conditions to yield the hydroiodide salt . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring purity and consistency of the final product.

Chemical Reactions Analysis

4-methyl-4H-1,2,4-triazol-3-amine hydroiodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: It can also undergo reduction reactions, often resulting in the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, where one of its atoms or groups is replaced by another atom or group.

Comparison with Similar Compounds

4-methyl-4H-1,2,4-triazol-3-amine hydroiodide can be compared with other 1,2,4-triazole derivatives, such as:

Properties

IUPAC Name

4-methyl-1,2,4-triazol-3-amine;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4.HI/c1-7-2-5-6-3(7)4;/h2H,1H3,(H2,4,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNCSJSTNBVDIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857371-41-6
Record name 4-methyl-4H-1,2,4-triazol-3-amine hydroiodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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